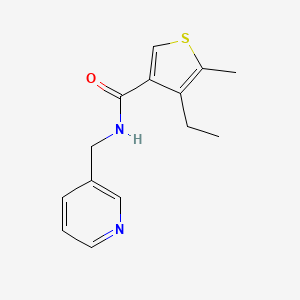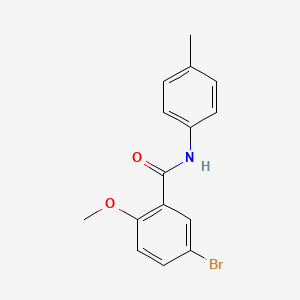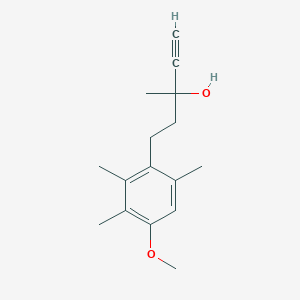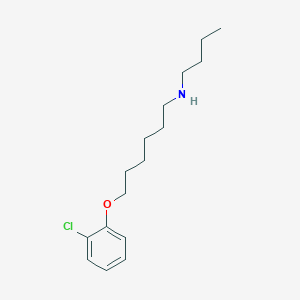
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a small molecule that belongs to the class of carboxamide derivatives and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to using 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
For research on 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide include the development of analogs with improved solubility and bioavailability, the identification of specific targets, and clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is synthesized through a specific method that involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-pyridinemethanamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to have analgesic effects, making it a potential alternative to opioids for pain management.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-5-4-6-15-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVMDOPCDMYPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)

![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)